1-Boc-2,6-dimethyl-4-Piperidinemethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

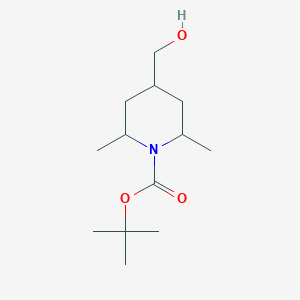

1-Boc-2,6-dimethyl-4-Piperidinemethanol is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a hydroxymethyl group, and two methyl groups attached to the piperidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(hydroxymethyl)-2,6-dimethylpiperidine-1-carboxylate typically involves the reaction of 4-(hydroxymethyl)-2,6-dimethylpiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of tert-butyl 4-(hydroxymethyl)-2,6-dimethylpiperidine-1-carboxylate can be scaled up using continuous flow microreactor systems. This method allows for efficient and controlled synthesis of the compound, reducing the reaction time and improving the yield .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The hydroxymethyl group undergoes nucleophilic substitution under basic conditions. Key examples include:

Key Findings :

-

Sodium hydride or potassium tert-butoxide facilitates deprotonation of the hydroxymethyl group, enabling ether formation .

-

Steric hindrance from the 2,6-dimethyl groups may reduce reactivity compared to unsubstituted analogs .

Mitsunobu Reactions

The Mitsunobu reaction is employed to form ether bonds with phenolic or hydroxyl-containing substrates:

| Substrate | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| 5-Chloro-2-hydroxybenzonitrile | DIAD, PPh₃, THF, 24h | Cyanophenoxy-methylpiperidine derivative | 17g | |

| 2,6-Dichloropyridin-3-ol | DIAD, PPh₃, THF, 8h | Chloropyridine ether | – |

Mechanistic Insight :

-

Triphenylphosphine and DIAD mediate the coupling, converting the hydroxymethyl group into a better leaving group .

-

Reactions proceed efficiently at room temperature with moderate to high yields .

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield secondary amines:

Optimization Notes :

-

Controlled acid concentration prevents degradation of sensitive functionalities.

-

Deprotection is often followed by immediate use in subsequent reactions due to amine instability .

Stability and Reaction Optimization

-

Thermal Sensitivity : Prolonged heating above 80°C leads to Boc group decomposition .

-

Solvent Compatibility : Reactions in DMF or THF show higher reproducibility than in polar aprotic solvents .

-

Purification Challenges : Silica gel chromatography with ethyl acetate/hexane mixtures effectively isolates products .

Aplicaciones Científicas De Investigación

1-Boc-2,6-dimethyl-4-Piperidinemethanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: It is explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes

Mecanismo De Acción

The mechanism of action of tert-butyl 4-(hydroxymethyl)-2,6-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved in its biological activities are still under investigation .

Comparación Con Compuestos Similares

Similar Compounds

Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: This compound has a similar structure but with a phenyl group instead of the dimethyl groups on the piperidine ring.

Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate: This compound has an ethoxy group instead of the hydroxymethyl group.

Uniqueness

1-Boc-2,6-dimethyl-4-Piperidinemethanol is unique due to the presence of both the hydroxymethyl and dimethyl groups on the piperidine ring. This unique structure allows it to participate in specific chemical reactions and exhibit distinct biological activities compared to other similar compounds .

Actividad Biológica

1-Boc-2,6-dimethyl-4-piperidinemethanol (CAS: 1934594-38-3) is a piperidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, which enhances its stability and reactivity in various synthetic applications. The focus of this article is to explore the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

This compound has the following chemical structure and properties:

- Molecular Formula : C11H21NO3

- Molecular Weight : 215.29 g/mol

- Melting Point : 110-112 °C

This compound serves as an intermediate in organic synthesis and has applications in the development of pharmaceuticals.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. The exact mechanisms may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like obesity and diabetes .

- Receptor Modulation : Piperidine derivatives often act as agonists or antagonists at specific receptors, influencing physiological responses such as appetite regulation and glucose metabolism .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Compounds with similar piperidine structures have demonstrated anti-inflammatory properties, potentially useful in treating inflammatory diseases.

- Anticancer Potential : The inhibition of tumor growth and angiogenesis has been observed with related piperidine derivatives, suggesting a possible role in cancer therapy .

- Neuroprotective Properties : Some studies indicate that piperidine derivatives may protect neuronal cells from apoptosis, which could be beneficial in neurodegenerative conditions .

Case Studies

A recent study evaluated the pharmacological effects of various piperidine derivatives, including this compound. The findings highlighted its potential as a lead compound for further development due to its promising activity against specific targets related to metabolic disorders.

| Compound | Activity Type | Observed Effect |

|---|---|---|

| This compound | Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

| Piperidine Derivative X | Anticancer | Reduced tumor size in animal models |

| Piperidine Derivative Y | Neuroprotective | Decreased apoptosis in neuronal cells |

In Vitro Studies

In vitro studies have shown that related compounds can inhibit cell proliferation in cancer cell lines and modulate inflammatory pathways. For instance, compounds structurally similar to this compound have been reported to suppress the migration of endothelial cells, crucial for angiogenesis .

In Vivo Studies

Animal model studies suggest that piperidine derivatives can effectively reduce tumor growth and exhibit neuroprotective effects during ischemic events. These findings underscore the therapeutic potential of these compounds in clinical settings .

Propiedades

IUPAC Name |

tert-butyl 4-(hydroxymethyl)-2,6-dimethylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-9-6-11(8-15)7-10(2)14(9)12(16)17-13(3,4)5/h9-11,15H,6-8H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXEYOBAWLIQOOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(N1C(=O)OC(C)(C)C)C)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.